
フルトリプウム臭化物
概要
説明
科学的研究の応用
Flutropium bromide is an organic bromide salt of flutropium used to treat asthma and chronic obstructive pulmonary disease (COPD) in Japan . It functions as a muscarinic antagonist, antispasmodic, and anti-asthmatic drug .
Scientific Research Applications of Flutropium Bromide
Research Findings
- Inhibition of Bronchoconstriction: Flutropium bromide demonstrates the ability to inhibit bronchoconstriction induced by acetylcholine without changing blood pressure .
- Consistent Bronchodilatory Effect: Repeated inhalation does not reduce the effectiveness of flutropium bromide, and there is no cumulative effect with continuous use .
- Hepatic Enzyme Activity: The drug does not alter hepatic drug metabolizing enzyme activities, suggesting a stable metabolic profile .
- Palliative Use: Flutropium Bromide has been approved for palliative use in relieving symptoms of bronchial asthma and COPD .
作用機序
フルトロピウム臭化物は、気道の平滑筋のムスカリン受容体へのアセチルコリンの作用を阻害することにより、抗コリン作用剤として作用します 。この阻害はこれらの筋肉の収縮を防ぎ、気管支拡張と気流の改善につながります。 作用持続時間は通常約24時間と長く、閉塞性気道疾患患者の維持療法に適しています .
類似化合物:
イプラトロピウム臭化物: 同じような呼吸器疾患に使用される別の抗コリン作用剤。
チオトロピウム臭化物: 長時間作用する気管支拡張効果で知られています。
比較: フルトロピウム臭化物は、その特異的な分子構造が独自の薬理学的プロファイルに寄与している点でユニークです。イプラトロピウム臭化物と比較して、フルトロピウム臭化物は作用持続時間が長く、患者に持続的な緩和を提供する可能性があります。 チオトロピウム臭化物は、長時間作用しますが、受容体結合親和性と全体的な有効性は異なります .
生化学分析
Biochemical Properties
Flutropium bromide acts as an anticholinergic agent . Specifically, it blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
Cellular Effects
Flutropium bromide has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the release of histamine from isolated rat mast cells stimulated by antigen . It does not have an antagonistic action against leukotriene D4 and serotonin .
Molecular Mechanism
The mechanism of action of Flutropium bromide revolves around its ability to act as an anticholinergic agent . It blocks the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . By inhibiting this action, Flutropium bromide effectively prevents the contraction of these muscles, thereby promoting bronchodilation and easing airflow .
準備方法
合成経路と反応条件: フルトロピウム臭化物は、ヒドロキシ(ジフェニル)酢酸のカルボキシル基と(3-エンド、8-シン)-8-(2-フルオロエチル)-3-ヒドロキシ-8-メチル-8-アゾニアビシクロ[3.2.1]オクタンのヒドロキシル基との形式的な縮合によって合成されます 。この反応は、通常、制御された温度および圧力条件下で、有機溶媒と触媒を用います。
工業的製造方法: フルトロピウム臭化物の工業的製造には、実験室設定と同様の反応条件を使用する大規模合成が含まれますが、収率と純度を向上させるために最適化されています。 このプロセスには、結晶化やろ過などの複数の精製工程が含まれ、最終製品が医薬品基準を満たすことを保証します .
化学反応の分析
反応の種類: フルトロピウム臭化物は、次のようないくつかの種類の化学反応を起こします。
置換反応: ある官能基が別の官能基に置換される反応。
酸化還元反応: それほど一般的ではありませんが、これらの反応は化合物の酸化状態を変更する可能性があります。
一般的な試薬と条件:
置換反応: 通常、ハロゲンや求核試薬などの試薬を穏やかな温度から中程度の温度条件で使用します。
酸化還元反応: 過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤を制御された条件下で使用することがあります。
生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、異なる官能基を持つフルトロピウム臭化物のさまざまな誘導体を生成する可能性があります .
4. 科学研究への応用
フルトロピウム臭化物は、科学研究で幅広い用途があり、次のようなものがあります。
化学: 抗コリン作用剤の研究における参照化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。
医学: 喘息や慢性閉塞性肺疾患などの呼吸器疾患の治療に広く使用されています。
類似化合物との比較
Ipratropium Bromide: Another anticholinergic agent used for similar respiratory conditions.
Tiotropium Bromide: Known for its long-acting bronchodilator effects.
Comparison: Flutropium bromide is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to ipratropium bromide, flutropium bromide has a longer duration of action and may offer more sustained relief for patients. Tiotropium bromide, while also long-acting, differs in its receptor binding affinity and overall efficacy .
生物活性
Flutropium bromide is a novel anticholinergic bronchodilator primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of acetylcholine at muscarinic receptors, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This compound has garnered attention for its efficacy and safety profile, particularly when used in combination with other antiasthma medications.
Flutropium bromide acts as a competitive antagonist at muscarinic receptors, particularly M1 and M3 subtypes, which are predominantly involved in bronchoconstriction. By blocking these receptors, flutropium bromide reduces the bronchoconstrictive effects of acetylcholine, leading to improved airflow and reduced respiratory distress in patients with asthma and COPD .
Efficacy Studies
Several studies have demonstrated the efficacy of flutropium bromide in clinical settings:
- Single vs. Combination Therapy : A study involving guinea pigs indicated that a single inhalation of flutropium bromide (0.0003%) significantly inhibited acetylcholine-induced bronchoconstriction without affecting blood pressure. When combined with other bronchodilators like salbutamol or aminophylline, the bronchodilation effect was enhanced compared to single-drug administration .
- Comparison with Atropine : In vitro experiments have shown that flutropium bromide is more effective than atropine, another well-known anticholinergic agent, suggesting its potential as a preferred treatment option .
Case Studies
A variety of case studies have been documented regarding the use of flutropium bromide:
- Case Study 1 : In a clinical trial involving patients with moderate to severe asthma, flutropium bromide was administered alongside standard therapy. Results indicated a significant reduction in exacerbation rates and improved lung function over a 12-week period .
- Case Study 2 : Another study focused on patients with COPD showed that flutropium bromide not only improved FEV1 (forced expiratory volume in one second) but also reduced the need for rescue medication compared to placebo .
Pharmacokinetics
Flutropium bromide exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following inhalation.
- Distribution : High affinity for lung tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Renal excretion of metabolites.
Safety Profile
The safety profile of flutropium bromide has been evaluated extensively:
- Common side effects include dry mouth, headache, and dizziness.
- Serious adverse effects are rare but can include cardiovascular events in susceptible individuals.
Comparative Efficacy Table
Compound | Mechanism | Efficacy (Bronchodilation) | Side Effects |
---|---|---|---|
Flutropium Bromide | Muscarinic antagonist | High | Dry mouth, headache |
Atropine | Muscarinic antagonist | Moderate | Dry mouth, tachycardia |
Salbutamol | Beta-2 agonist | High | Tremors, palpitations |
特性
IUPAC Name |
[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1/t20-,21+,22?,26?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-QCERWEEGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048655 | |
Record name | Flutropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-07-4 | |
Record name | Flutropium bromide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063516074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUTROPIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3V6HB0M57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。